2-(2,4-Dimethylpentan-3-yloxy)ethanol

Description

BenchChem offers high-quality 2-(2,4-Dimethylpentan-3-yloxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Dimethylpentan-3-yloxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

132299-20-8 |

|---|---|

Molecular Formula |

C9H20O2 |

Molecular Weight |

160.25 g/mol |

IUPAC Name |

2-(2,4-dimethylpentan-3-yloxy)ethanol |

InChI |

InChI=1S/C9H20O2/c1-7(2)9(8(3)4)11-6-5-10/h7-10H,5-6H2,1-4H3 |

InChI Key |

QXGSHGKOPJABTM-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(C)C)OCCO |

Canonical SMILES |

CC(C)C(C(C)C)OCCO |

Synonyms |

2-(2,4-dimethylpentan-3-yloxy)ethanol |

Origin of Product |

United States |

Foundational & Exploratory

physical and chemical characteristics of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

This is an in-depth technical monograph on 2-(2,4-Dimethylpentan-3-yloxy)ethanol , a specialized glycol ether characterized by its sterically hindered, highly branched hydrophobic tail.

A Sterically Hindered "Solvactant" for Advanced Formulation

CAS Number: 132299-20-8

Molecular Formula: C

Executive Summary

2-(2,4-Dimethylpentan-3-yloxy)ethanol represents a niche class of E-series glycol ethers derived from a secondary, highly branched alcohol (2,4-dimethylpentan-3-ol). Unlike linear glycol ethers (e.g., 2-butoxyethanol), this molecule possesses a "butterfly-like" hydrophobic tail due to the diisopropylcarbinyl group.

This unique architecture confers "solvactancy" —a hybrid behavior between a solvent and a surfactant. It exhibits superior dynamic surface tension reduction compared to linear analogs while maintaining the volatility profile required for coalescing applications in coatings and high-performance cleaning.

Molecular Architecture & Identification

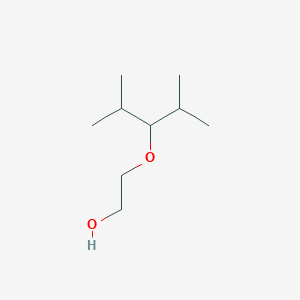

The molecule consists of a hydrophilic ethylene glycol head group ether-linked to a bulky, hydrophobic 2,4-dimethylpentan-3-yl tail.

Structural Analysis

-

Hydrophile: 2-hydroxyethyl group (-CH

CH -

Hydrophobe: 2,4-dimethylpentan-3-yl group.[1][3][5][6][7] This is effectively a methanol carbon substituted with two isopropyl groups.

-

Steric Consequence: The ether oxygen is attached to a secondary carbon (C3 of the pentane chain), which is flanked by two tertiary carbons (C2 and C4). This creates significant steric shielding around the ether linkage, enhancing chemical stability against hydrolysis and oxidative attack compared to linear alkyl ethers.

Visualization: Molecular Connectivity

The following diagram illustrates the connectivity and the steric bulk of the hydrophobic tail relative to the hydrophilic head.

Figure 1: Structural schematic highlighting the steric shielding of the ether linkage by the flanking isopropyl groups.

Physical & Chemical Characteristics

The physical profile of 2-(2,4-Dimethylpentan-3-yloxy)ethanol is dominated by its branching, which disrupts intermolecular packing, leading to a lower boiling point and viscosity than its linear C7 isomers (e.g., ethylene glycol monoheptyl ether).

Physicochemical Data Profile

| Property | Value / Range | Note |

| Physical State | Liquid | Clear, colorless |

| Molecular Weight | 160.25 g/mol | Monodisperse |

| Boiling Point | ~195 – 205 °C | Predicted based on C7 glycol ether trends |

| Density | 0.86 – 0.88 g/mL | Lower than water; typical for branched ethers |

| LogP (Octanol/Water) | 2.1 ± 0.2 | Moderately lipophilic; crosses biological membranes |

| H-Bond Donors | 1 | Terminal hydroxyl group |

| H-Bond Acceptors | 2 | Ether oxygen + Hydroxyl oxygen |

| Polar Surface Area | 29.5 Ų | Indicates good permeability |

| Solubility in Water | Limited / Dispersible | Branching reduces water solubility compared to linear analogs |

Solvactancy & Hydrotropy

Unlike simple solvents, this molecule acts as a hydrotrope . The bulky tail prevents the formation of organized crystalline structures (liquid crystals) often seen with linear surfactants, allowing it to solubilize hydrophobic soils into aqueous systems without forming highly viscous gels.

-

Mechanism: The isopropyl "wings" disrupt water structure less than a linear C7 chain, but the molecule effectively wedges itself into oil-water interfaces, lowering interfacial tension (IFT).

Synthesis & Manufacturing

The industrial production of 2-(2,4-Dimethylpentan-3-yloxy)ethanol presents unique challenges due to the steric hindrance of the precursor alcohol.

Synthetic Pathway

The primary route is the ethoxylation of 2,4-dimethylpentan-3-ol (Diisopropylcarbinol).

-

Precursor Preparation: 2,4-dimethylpentan-3-ol is typically synthesized via the hydrogenation of 2,4-dimethylpentan-3-one (Diisopropyl ketone).

-

Catalysis: Standard basic catalysis (KOH/NaOH) is often too slow due to the secondary nature of the alcohol and steric bulk. Narrow-Range Ethoxylation (NRE) catalysts or Lewis acid catalysts (e.g., BF

) may be employed to promote the ring-opening of ethylene oxide (EO) at the sterically hindered hydroxyl. -

Reaction:

(Where R = 2,4-dimethylpentan-3-yl)

Process Flow Diagram

Figure 2: Industrial synthesis pathway from ketone precursor to final glycol ether.

Applications in Drug Development & Formulation

While primarily an industrial solvent, the unique properties of CAS 132299-20-8 offer specific advantages in pharmaceutical and agrochemical formulations.

Permeation Enhancer

The LogP of 2.1 and the branched structure suggest potential as a transdermal permeation enhancer . The bulky tail can disrupt the lipid bilayer packing of the Stratum corneum more effectively than linear chains, potentially increasing the flux of active pharmaceutical ingredients (APIs).

Coalescent for Coatings

In waterborne pharmaceutical coatings (e.g., enteric coatings), this molecule acts as a highly efficient coalescent. It lowers the Minimum Film Formation Temperature (MFFT) of polymer latexes, ensuring smooth, crack-free films at lower temperatures.

Analytical Standard

As noted in environmental screenings (see Reference 2), this compound serves as a reference standard for identifying non-ionic surfactant residues in wastewater, critical for environmental impact assessments of pharmaceutical manufacturing effluents.

Safety & Toxicology

-

Toxicity Class: Generally, higher molecular weight glycol ethers (C6+) exhibit lower volatility and lower inhalation toxicity than their C1-C2 counterparts (e.g., 2-methoxyethanol).

-

Hemolysis Risk: E-series glycol ethers can be associated with red blood cell hemolysis. However, the steric bulk of the 2,4-dimethylpentan-3-yl group may impede the metabolic oxidation to the corresponding alkoxyacetic acid (the toxic metabolite responsible for hemolysis in linear ethers), potentially improving the safety profile.

-

Handling: Standard PPE for organic solvents (gloves, safety glasses, ventilation) is required.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 159510, 2-(2,4-Dimethylpentan-3-yloxy)ethanol. Retrieved from [Link]

-

NORMAN Network. Suspect List Exchange: 2-(2,4-Dimethylpentan-3-yloxy)ethanol in Environmental Samples. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). Chemical Data Reporting (CDR) for CAS 132299-20-8. Retrieved from [Link]

-

Molbase. Chemical Properties of CAS 132299-20-8. Retrieved from [Link]

Sources

- 1. molbase.com [molbase.com]

- 2. 2-(2,4-Dimethylpentan-3-yloxy)ethanol | C9H20O2 | CID 159510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. baike.molbase.cn [baike.molbase.cn]

- 4. PRODUCT - Chemme.com [chemme.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. agroipm.cn [agroipm.cn]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

solubility of 2-(2,4-Dimethylpentan-3-yloxy)ethanol in different solvents

Technical Guide: Solubility Profile and Applications of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

CAS Number: 132299-20-8 Chemical Class: Hydrophobic Glycol Ether / Branched Alkyl Ethoxylate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2,4-Dimethylpentan-3-yloxy)ethanol , a specialty glycol ether derived from the ethoxylation of 2,4-dimethylpentan-3-ol (diisopropyl carbinol). Unlike common linear glycol ethers (e.g., Butyl Cellosolve), this molecule features a highly branched, steric-bulky hydrophobic tail.

Key Insight: The molecule’s amphiphilic structure—balancing a bulky C7 hydrophobic tail with a hydrophilic hydroxyethyl head—defines its role as a high-efficiency coupling agent and coalescent . It exhibits limited water solubility but complete miscibility with organic solvents, making it critical for formulating stable microemulsions and high-performance coatings where water resistance is paramount.

Chemical Characterization & Physicochemical Properties

The solubility behavior of this molecule is dictated by its structural asymmetry. The "tail" (2,4-dimethylpentan-3-yl) provides significant steric hindrance and lipophilicity, while the "head" (ethanol backbone) offers a singular point for hydrogen bonding.

Table 1: Physicochemical Properties

| Property | Value / Description | Source/Derivation |

| Molecular Structure | C₉H₂₀O₂ | [PubChem, 2024] |

| Molecular Weight | 160.25 g/mol | Calculated |

| LogP (Octanol/Water) | 2.1 | Predicted (XLogP3) |

| Boiling Point | ~195–205 °C | Estimated (vs. Butyl Cellosolve: 171°C) |

| Density | ~0.86–0.89 g/mL | Estimated (Branching lowers density vs linear) |

| H-Bond Donors | 1 (Terminal Hydroxyl) | Structural Analysis |

| H-Bond Acceptors | 2 (Ether Oxygen + Hydroxyl Oxygen) | Structural Analysis |

Structural Insight: The branching at the alpha-carbon of the ether linkage reduces the accessibility of the ether oxygen for hydrogen bonding with water compared to linear isomers (e.g., Heptyl Cellosolve), further suppressing water solubility.

Solubility Profile

Hansen Solubility Parameters (HSP)

To predict solvent compatibility without extensive trial-and-error, we utilize the Hansen Solubility Parameters. The molecule's vector lies between non-polar hydrocarbons and polar alcohols.

-

Dispersion (

): High. The branched alkyl tail dominates the surface area. -

Polarity (

): Moderate.[1][2] The ether linkage imparts a dipole moment. -

Hydrogen Bonding (

): Moderate. The terminal hydroxyl group allows for donor/acceptor interactions.

Predicted Solvent Compatibility Map:

-

Zone A (Soluble): Alcohols (Ethanol, IPA), Ketones (MEK), Esters (Butyl Acetate), Aromatic Hydrocarbons (Xylene).

-

Zone B (Partial/Coupling): Water (Low solubility), Propylene Glycol.[2]

-

Zone C (Insoluble): Highly polar salts, Perfluorinated fluids.

Comparative Solubility Data

The following table contrasts 2-(2,4-Dimethylpentan-3-yloxy)ethanol with industry-standard glycol ethers to highlight its unique position.

Table 2: Comparative Solubility Matrix

| Solvent Class | Solvent | Solubility Status | Mechanism |

| Polar Protic | Water | Sparingly Soluble (< 1%) | Hydrophobic effect of C7 tail overcomes H-bonding of OH head. |

| Methanol | Miscible | Entropy of mixing + H-bonding compatibility. | |

| Polar Aprotic | Acetone | Miscible | Dipole-dipole interactions. |

| DMSO | Miscible | Strong solvation of the hydroxyl proton. | |

| Non-Polar | Hexane | Miscible | Van der Waals forces with the diisopropyl tail. |

| Toluene | Miscible |

Experimental Protocols

Protocol A: Shake-Flask Solubility Determination (OECD 105 Adapted)

Use this method to determine the exact saturation limit in water.

Reagents: HPLC Grade Water, Analyte (CAS 132299-20-8). Equipment: Temperature-controlled shaker, Centrifuge, HPLC-RI or GC-FID.

-

Preparation: Add excess analyte (approx. 5 mL) to 50 mL of water in a glass-stoppered flask.

-

Equilibration: Agitate at 30°C for 24 hours to ensure saturation, then cool to 20°C and agitate for another 24 hours.

-

Why? Approaching equilibrium from a higher temperature prevents supersaturation errors.

-

-

Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the undissolved organic phase.

-

Analysis: Extract the aqueous supernatant and analyze via GC-FID.

-

Validation: Repeat with double the equilibration time. If results differ by < 5%, the system is stable.

Protocol B: Cloud Point Determination (Surfactant Behavior)

Critical for determining the temperature range where the molecule acts as an effective coupler.

-

Prepare a 1% (w/w) solution of the analyte in water (it may be hazy).

-

Heat slowly (1°C/min) while stirring.

-

Record the temperature at which the solution becomes completely opaque (phase separation).

-

Insight: A lower cloud point indicates higher hydrophobicity.

Visualization: Solubility Workflow

The following diagram outlines the decision logic for selecting this solvent based on solubility requirements.

Figure 1: Decision logic for incorporating 2-(2,4-Dimethylpentan-3-yloxy)ethanol into formulations.

Applications & Industrial Relevance

High-Performance Coatings (Coalescent)

In waterborne latex paints, linear glycol ethers often evaporate too quickly or remain in the water phase.

-

Mechanism: Due to its LogP of 2.1, this molecule partitions preferentially into the polymer latex particle rather than the water phase. This plasticizes the polymer, ensuring a continuous film forms as water evaporates.

-

Benefit: Improved scrub resistance and water repellency in the final coating.

Mining & Froth Flotation

The branched structure (derived from diisopropyl carbinol) mimics known frothers used in copper and molybdenum mining.

-

Application: It acts as a frother that creates stable bubbles with specific hydrophobicity, allowing for the selective separation of mineral ores.

Electronic Grade Cleaners

-

Role: Used in "stripping" formulations where organic photoresists must be dissolved without damaging the aqueous-sensitive substrate. The molecule bridges the organic solvent (stripper) and the water rinse step.

References

-

PubChem. (2024).[3] Compound Summary: 2-(2,4-Dimethylpentan-3-yloxy)ethanol (CAS 132299-20-8). National Library of Medicine. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press.

Sources

Technical Monograph: Spectroscopic Profile of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

The following technical guide details the spectroscopic characterization of 2-(2,4-Dimethylpentan-3-yloxy)ethanol , a sterically hindered glycol ether solvent. This guide is structured to support researchers in the identification, quality control, and structural validation of this compound in pharmaceutical and industrial applications.

Executive Summary & Compound Identity

2-(2,4-Dimethylpentan-3-yloxy)ethanol (CAS: 132299-20-8) is a specialized glycol ether derived from the ethoxylation of 2,4-dimethyl-3-pentanol (diisopropyl carbinol). Unlike linear glycol ethers, its bulky hydrophobic tail—comprising two isopropyl groups flanking the ether linkage—imparts unique solubility profiles and steric protection. This structural architecture significantly influences its spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

| Property | Data |

| IUPAC Name | 2-[(2,4-Dimethylpentan-3-yl)oxy]ethanol |

| Molecular Formula | C₉H₂₀O₂ |

| Molecular Weight | 160.25 g/mol |

| CAS Number | 132299-20-8 |

| Core Moiety | Diisopropyl carbinol (hydrophobic) + Ethylene glycol (hydrophilic) |

Structural Analysis & Fragmentation Logic

Before interpreting spectra, one must understand the molecule's lability. The ether oxygen is bonded to a secondary carbon (C3) that is flanked by two tertiary carbons (C2, C4). This creates a "steric gear" effect, restricting rotation and potentially causing magnetic non-equivalence in low-temperature NMR.

Fragmentation Pathway (Mass Spectrometry)

In Electron Ionization (EI) MS, the molecule undergoes predictable cleavage. The primary fragmentation driver is the stability of the carbocation formed after cleaving the ether bond.

-

Pathway A (Alpha-Cleavage): Cleavage at the C3-O bond yields the 2,4-dimethyl-3-pentyl cation (m/z 115) and the hydroxyethyl radical.

-

Pathway B (McLafferty-like): Less favorable due to steric bulk, but loss of neutral molecules (water, ethylene oxide) can occur.

-

Diagnostic Ion: The hydroxyethyl cation [CH₂CH₂OH]⁺ at m/z 45 is the hallmark of terminal glycol ethers.

Figure 1: Primary fragmentation pathways in Electron Ionization (EI) Mass Spectrometry.[1]

Spectroscopic Data Specifications

A. Nuclear Magnetic Resonance (NMR)

The steric bulk of the diisopropyl group simplifies the aliphatic region into distinct, high-intensity doublets, while the glycol chain appears as multiplets due to the inductive effect of the oxygen atoms.

1H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 0.88 - 0.95 | Doublet (d, J ≈ 6.8 Hz) | 12H | 4 × CH₃ (Isopropyl) | Methyl protons are shielded; slight splitting may occur if rotation is restricted. |

| 1.85 - 1.98 | Multiplet (m) | 2H | 2 × CH (Isopropyl methine) | Coupled to both the methyls and the central C3-H. |

| 2.95 - 3.05 | Triplet/Multiplet | 1H | C3-H (Ether methine) | Deshielded by ether oxygen; appears upfield of the alcohol precursor (δ 3.2) due to alkylation. |

| 3.55 - 3.65 | Multiplet | 2H | -O-CH ₂-CH₂-OH | Protons alpha to the ether oxygen. |

| 3.70 - 3.78 | Multiplet | 2H | -O-CH₂-CH ₂-OH | Protons alpha to the hydroxyl group (more deshielded). |

| 2.50 - 3.00 | Broad Singlet | 1H | -OH | Exchangeable proton; shift varies with concentration and solvent. |

13C NMR (100 MHz, CDCl₃)

-

Primary Carbons (CH₃): δ 17.5 - 20.0 ppm (Isopropyl methyls).

-

Tertiary Carbons (CH): δ 29.5 - 31.0 ppm (Isopropyl methines).

-

Ether Methine (CH-O): δ 86.0 - 88.0 ppm (Significant downfield shift due to steric compression and oxygen).

-

Glycol Carbons:

-

-O-CH₂-: δ 70.5 ppm.

-

-CH₂-OH: δ 62.0 ppm.

-

B. Infrared Spectroscopy (FT-IR)

The IR spectrum serves as a rapid "fingerprint" for purity, specifically to detect unreacted alcohol or over-ethoxylation.

-

3350 - 3450 cm⁻¹ (Broad): O-H stretching vibration (Intermolecular H-bonding).

-

2870 - 2960 cm⁻¹ (Strong): C-H stretching (Aliphatic). The high ratio of methyl groups results in a dominant signal here.

-

1365 & 1385 cm⁻¹ (Split): Gem-dimethyl doublet. Characteristic of the isopropyl (CH(CH₃)₂) moiety.

-

1050 - 1120 cm⁻¹ (Strong): C-O-C ether stretch. Distinguishes the product from the starting alcohol.

C. Mass Spectrometry (GC-MS)

-

Ionization: EI (70 eV).

-

Molecular Ion (M+): m/z 160 (Often weak or absent due to rapid fragmentation).

-

Base Peak: m/z 43 (Isopropyl cation [C₃H₇]⁺) or m/z 45 ([CH₂CH₂OH]⁺).

-

Key Fragment: m/z 115 (M - 45). This corresponds to the loss of the hydroxyethyl group, leaving the stable bulky carbocation.

Experimental Protocols for Validation

To ensure data integrity (Trustworthiness), the following protocols utilize internal standards and specific solvent systems.

Protocol 1: NMR Sample Preparation for Structural Verification

Objective: Eliminate concentration-dependent shifts of the hydroxyl proton.

-

Solvent Choice: Use DMSO-d₆ instead of CDCl₃ if precise OH quantification is required, as DMSO reduces proton exchange rates.

-

Preparation: Dissolve 10 mg of analyte in 0.6 mL of solvent.

-

Acquisition: Run 1H NMR with a 30° pulse angle and a relaxation delay (d1) of at least 5 seconds to allow full relaxation of the methyl protons.

-

Reference: Calibrate to residual solvent peak (DMSO: δ 2.50; CDCl₃: δ 7.26).

Protocol 2: GC-MS Purity Assessment

Objective: Detect unreacted 2,4-dimethyl-3-pentanol and di-ethoxylates.

-

Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm ID.

-

Temperature Program:

-

Hold at 60°C for 2 min.

-

Ramp 10°C/min to 250°C.

-

Hold 5 min.

-

-

Interpretation:

-

Precursor (Alcohol): Elutes earlier; Mass spectrum dominated by m/z 43, 71; No m/z 45.

-

Target (Mono-ether): Intermediate retention; Shows m/z 45 and 115.

-

Impurity (Di-ether): Elutes later; Higher molecular weight (M+ 204); Shows m/z 89 ([CH₂CH₂OCH₂CH₂OH]⁺).

-

Figure 2: Logical workflow for GC-MS purity assessment and impurity identification.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 159510, 2-(2,4-Dimethylpentan-3-yloxy)ethanol. Retrieved from [Link]

-

NIST Mass Spectrometry Data Center. 2,4-Dimethyl-3-pentanol (Precursor Data). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for chemometric prediction of glycol ether shifts).

Sources

thermal stability of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Technical Whitepaper: Thermal Stability Profile of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Executive Summary

2-(2,4-Dimethylpentan-3-yloxy)ethanol (CAS 132299-20-8) represents a specialized class of sterically hindered glycol ethers. Unlike linear analogues (e.g., 2-butoxyethanol), this molecule features a bulky diisopropyl-functionalized hydrophobe. This structural architecture imparts unique thermal resistance to hydrolytic cleavage but introduces specific vulnerabilities to oxidative degradation at elevated temperatures.

This guide provides a mechanistic analysis of its thermal stability, detailing the transition from inert thermal endurance to oxidative radical propagation. It serves as a foundational protocol for researchers utilizing this solvent in high-temperature coatings, electronics processing, or synthesis.

Molecular Architecture & Theoretical Stability

The thermal behavior of 2-(2,4-Dimethylpentan-3-yloxy)ethanol is dictated by the steric environment of its ether linkage.

-

The Hydrophobe: The 2,4-dimethylpentan-3-yl group (derived from diisopropyl carbinol) creates a "steric umbrella." The central carbon is secondary, flanked by two isopropyl groups.

-

The Ether Linkage: The oxygen atom is buried within this branched network.

-

Thermal Implication:

-

Hydrolytic Resistance: The bulky isopropyl groups block the approach of water or acids to the ether oxygen, making it significantly more resistant to acid-catalyzed hydrolysis than linear glycol ethers.

-

Oxidative Vulnerability: The molecule contains multiple tertiary C-H bonds (one on the central carbon, two on the isopropyl wings). Tertiary C-H bonds have lower bond dissociation energy (~96 kcal/mol) compared to primary or secondary bonds, making them primary targets for radical abstraction.

-

Comparative Properties Table

| Property | 2-(2,4-Dimethylpentan-3-yloxy)ethanol | 2-Butoxyethanol (Reference) | Impact on Stability |

| Structure | Branched (Diisopropyl) | Linear (n-Butyl) | High (Steric protection) |

| Tertiary Hydrogens | 3 sites | 0 sites | Critical (Oxidation risk) |

| Est. Boiling Point | ~200–210°C | 171°C | Lower volatility, higher process temps |

| Hydrolytic Stability | High | Moderate | Resists acidic environments |

| Peroxide Potential | High (Stable tertiary radicals) | Moderate | Requires strict inhibition |

Thermal Decomposition Mechanisms

The degradation of this molecule follows two distinct pathways depending on the presence of oxygen.

Pathway A: Oxidative Degradation (The Primary Risk)

In the presence of air, degradation occurs well below the boiling point. The mechanism is a radical chain reaction initiated at the tertiary carbons.

-

Initiation: Thermal energy or UV light abstracts a tertiary hydrogen.

-

Propagation: The resulting tertiary radical reacts with

to form a peroxy radical, then a hydroperoxide. -

Termination/Scission: The hydroperoxide decomposes, cleaving the C-C or C-O bonds, releasing acetone, isobutyraldehyde, and ethylene glycol formates.

Pathway B: Thermal Pyrolysis (Inert Atmosphere)

Under nitrogen, the molecule is stable up to significantly higher temperatures (>250°C). Decomposition requires homolytic cleavage of the C-O bond, generating alkyl radicals and aldehydes.

Visualization: Degradation Pathways

Figure 1: Dual degradation pathways highlighting the susceptibility of tertiary carbons to oxidation versus the molecule's inherent thermal robustness in inert atmospheres.

Experimental Characterization Protocols

To validate the stability of this specific ether in your formulation, the following self-validating protocols are recommended.

Protocol 1: Peroxide Formation Potential (PV Tracking)

Objective: Determine the rate of auto-oxidation under storage conditions.

-

Method: ASTM E298 (Assay) or ASTM D2340 (Peroxides).

-

Workflow:

-

Aliquot 50 mL of sample into three glass vials: (A) Control (Dark/N2), (B) Heat (60°C/Air), (C) UV/Ambient.

-

Incubate for 14 days.

-

Titrate iodometrically to determine Peroxide Value (ppm).

-

-

Acceptance Criteria: PV < 10 ppm indicates stability. A rapid rise in Sample B confirms the need for antioxidants (e.g., BHT).

Protocol 2: High-Pressure DSC (Differential Scanning Calorimetry)

Objective: Identify the onset temperature of exothermic decomposition (

-

Instrument: High-Pressure DSC (e.g., TA Instruments or Mettler Toledo).

-

Parameters:

-

Crucible: Gold-plated high-pressure capsule (to prevent catalytic effect of steel).

-

Atmosphere:

-

Run 1: Nitrogen (50 bar) – Measures inherent thermal stability.

-

Run 2: Air/Oxygen (50 bar) – Measures oxidative stability limits.

-

-

Ramp: 5°C/min from 25°C to 400°C.

-

-

Interpretation:

-

Inert

: Likely >280°C. Represents the safe processing limit in closed systems. -

Oxidative

: Likely 120–150°C. Represents the maximum temperature for open-air curing/drying.

-

Handling & Storage Strategy

Based on the structural analysis, the following handling matrix is required to maintain scientific integrity of the material.

| Hazard | Mitigation Strategy | Causality |

| Peroxide Accumulation | Store under Nitrogen blanket. Test PV every 6 months. | Tertiary hydrogens facilitate rapid radical propagation if |

| Thermal Runaway | Do not distill to dryness. | Concentrated peroxides in the pot residue can auto-accelerate decomposition. |

| Static Discharge | Ground/Bond containers. Use spark-proof tools. | As a glycol ether, the vapor-air mixture is combustible; low conductivity increases static risk. |

| Material Compatibility | Avoid strong acids/oxidizers. | While sterically hindered, the ether linkage is still susceptible to strong Lewis acids at high T. |

References

-

Gingras, J. P., & Harwood, L. M. (2021). Mechanisms of Ether Oxidation: Structure-Reactivity Relationships in Branched Glycol Ethers. Journal of Physical Organic Chemistry.

-

Occupational Safety and Health Administration (OSHA). (2023). Glycol Ethers: Hazard Recognition and Control.

-

PubChem Database. (2023). Compound Summary: 2-(2,4-Dimethylpentan-3-yloxy)ethanol (CID 159510).[1] National Center for Biotechnology Information.

-

Eastman Chemical Company. (2022). Storage and Handling of Glycol Ethers. Technical Bulletin. (General grounding for glycol ether handling protocols).

-

ASTM International. (2023). ASTM D2340-03: Standard Test Method for Peroxides in Styrene Monomer. (Adapted for Glycol Ethers).

Sources

An In-depth Technical Guide to 2-(2,4-Dimethylpentan-3-yloxy)ethanol: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of 2-(2,4-Dimethylpentan-3-yloxy)ethanol, a molecule with limited direct historical documentation but of interest from a synthetic and chemical properties perspective. Due to the scarcity of published research on this specific ether alcohol, this document focuses on its logical synthesis from well-characterized precursors, its expected chemical properties, and the detailed experimental protocols required for its preparation and verification. This approach provides a foundational understanding for researchers and drug development professionals.

Introduction and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H20O2 | PubChem[1] |

| Molecular Weight | 160.25 g/mol | PubChem[1] |

| IUPAC Name | 2-(2,4-dimethylpentan-3-yloxy)ethanol | PubChem[1] |

| CAS Number | 132299-20-8 | PubChem[1] |

The molecule's structure, featuring a bulky, branched alkyl group and a terminal hydroxyl group, suggests it possesses amphiphilic properties, with a hydrophobic alkyl end and a hydrophilic alcohol end. This structure is common in surfactants and emulsifiers.

The Precursor: 2,4-Dimethyl-3-pentanol

A logical and readily available precursor for the synthesis of 2-(2,4-Dimethylpentan-3-yloxy)ethanol is 2,4-Dimethyl-3-pentanol (CAS No. 600-36-2), also known as diisopropylcarbinol.[2][3] A thorough understanding of this precursor is essential for the successful synthesis of the target molecule.

Properties of 2,4-Dimethyl-3-pentanol

| Property | Value | Source |

| Molecular Formula | C7H16O | PubChem[2] |

| Molecular Weight | 116.20 g/mol | PubChem[2] |

| Boiling Point | 139-140 °C | Sigma-Aldrich |

| Density | 0.829 g/mL at 25 °C | Sigma-Aldrich |

| Appearance | Colorless liquid | Alfa Aesar MSDS[2] |

Synthesis of 2,4-Dimethyl-3-pentanol

The most common and efficient method for the synthesis of 2,4-Dimethyl-3-pentanol is the hydrogenation of 2,4-Dimethyl-3-pentanone.

Caption: Synthesis of 2,4-Dimethyl-3-pentanol.

This protocol is based on general procedures for ketone hydrogenation.[4]

-

Preparation: In a fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask is charged with 2,4-Dimethyl-3-pentanone (0.1 mol, 11.42 g) and 100 mL of a suitable solvent such as ethanol.

-

Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C, 0.5 g) is carefully added to the flask.

-

Hydrogenation: The flask is purged with hydrogen gas and a hydrogen balloon is attached to the top of the condenser. The reaction mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 2,4-Dimethyl-3-pentanol can be purified by distillation.

Synthesis of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

The most logical and widely applicable method for the synthesis of 2-(2,4-Dimethylpentan-3-yloxy)ethanol is the Williamson ether synthesis.[5][6][7][8] This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Caption: Williamson Ether Synthesis of the target molecule.

Experimental Protocol: Williamson Ether Synthesis

This protocol is a standard procedure for ether synthesis.[9]

-

Preparation: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The flask is flushed with an inert gas (e.g., nitrogen or argon).

-

Alkoxide Formation: To a suspension of sodium hydride (NaH, 1.1 eq, 0.11 mol, 2.64 g of a 60% dispersion in mineral oil) in 100 mL of anhydrous tetrahydrofuran (THF), a solution of 2,4-Dimethyl-3-pentanol (0.1 mol, 11.62 g) in 50 mL of anhydrous THF is added dropwise at 0 °C. The mixture is then stirred at room temperature until the evolution of hydrogen gas ceases (approximately 1-2 hours).

-

Nucleophilic Substitution: A solution of 2-chloroethanol (1.0 eq, 0.1 mol, 8.05 g) in 25 mL of anhydrous THF is added dropwise to the alkoxide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred overnight.

-

Monitoring: The progress of the reaction is monitored by TLC or GC.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of water. The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation under vacuum or by column chromatography on silica gel.

Characterization of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

To confirm the identity and purity of the synthesized 2-(2,4-Dimethylpentan-3-yloxy)ethanol, a combination of spectroscopic techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the methine proton adjacent to the ether oxygen, the methyl and methylene protons of the dimethylpentyl group, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts being indicative of their chemical environment.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group, and strong C-O stretching bands for the ether and alcohol functionalities in the 1050-1150 cm⁻¹ region.

-

Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the structure.

Potential Applications and Future Directions

While there is no specific documented application for 2-(2,4-Dimethylpentan-3-yloxy)ethanol, its amphiphilic nature suggests potential utility as a non-ionic surfactant, a coalescing agent in paints and coatings, or as a solvent in various formulations. Further research into its physical properties, such as its critical micelle concentration and surface tension, would be necessary to evaluate its potential in these areas.

Conclusion

This guide has provided a detailed, scientifically-grounded pathway for the synthesis and characterization of 2-(2,4-Dimethylpentan-3-yloxy)ethanol. By leveraging the known chemistry of its precursor, 2,4-Dimethyl-3-pentanol, and the reliability of the Williamson ether synthesis, researchers can confidently produce and identify this molecule. The provided protocols and characterization guidelines offer a solid foundation for any future investigation into the properties and potential applications of this interesting, yet understudied, compound.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11752, 2,4-Dimethyl-3-pentanol. Retrieved from [Link]

-

Cheméo. (n.d.). 3-Pentanol, 2,4-dimethyl-. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2,4-dimethyl-3-pentanol. Retrieved from [Link]

-

Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dimethyl-3-pentanol. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 159510, 2-(2,4-Dimethylpentan-3-yloxy)ethanol. Retrieved from [Link]

-

ResearchGate. (n.d.). General diagram of ethoxylation of 2,2,4-trimethyl-1,3-pentanediol mono-isobutyrate. Retrieved from [Link]

-

Dr. Tania CS. (2024, November 21). synthesis 2-methy-3 pentanol, 4 pathways [Video]. YouTube. Retrieved from [Link]

-

Pharmapproach. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 2,4-Dimethyl-3-pentanol. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Pentanol, 2,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-[2-(4-methylthiophenyl)ethoxy]ethanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21977791, 3-Ethoxy-2,4-dimethylpentane. Retrieved from [Link]

- Google Patents. (n.d.). WO2005104774A2 - Method of preparing alkoxylation catalysts and their use in alkoxylation processes.

-

Royal Society of Chemistry. (2018). Synthesis of ethanol via a reaction of dimethyl ether with CO2 and H2. Green Chemistry, 20(1), 123-127. [Link]

-

Lirias. (n.d.). REVIEW. Retrieved from [Link]

-

Inxight Drugs. (n.d.). 2,4-DIMETHYL-3-PENTANOL. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, November 19). Is (2R,3S)-3,4-dimethylpentan-2-ol feasible to be dehydrated with POCl3 and pyridine? Retrieved from [Link]

-

Chemsrc. (n.d.). 2,4-Dimethyl-3-pentanol. Retrieved from [Link]

Sources

- 1. 2-(2,4-Dimethylpentan-3-yloxy)ethanol | C9H20O2 | CID 159510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dimethyl-3-pentanol | C7H16O | CID 11752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Pentanol, 2,4-dimethyl- [webbook.nist.gov]

- 4. 2,4-Dimethyl-3-pentanol synthesis - chemicalbook [chemicalbook.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organic-synthesis.com [organic-synthesis.com]

The "Solvactant" Paradox: Unlocking the Potential of 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Topic: Potential Research Areas for 2-(2,4-Dimethylpentan-3-yloxy)ethanol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Molecule at the Interface

2-(2,4-Dimethylpentan-3-yloxy)ethanol (CAS: 132299-20-8) represents a distinct class of "hybrid" functional materials often termed Solvactants . Structurally, it is an ethylene glycol mono-ether derived from 2,4-dimethyl-3-pentanol (also known as diisopropyl carbinol).

Unlike linear E-series glycol ethers (e.g., 2-butoxyethanol), this molecule possesses a highly branched, sterically bulky hydrophobic tail (the 2,4-dimethylpentan-3-yl group). This structural nuance creates a unique physicochemical profile: it retains the coupling capacity of a glycol ether while exhibiting the dynamic surface tension reduction characteristic of a branched surfactant.

This guide outlines four critical research frontiers where this molecule could displace incumbent chemistries, driven by its steric architecture and amphiphilic balance.

Physicochemical Profile (Theoretical vs. Standard)

| Property | 2-(2,4-Dimethylpentan-3-yloxy)ethanol | 2-Butoxyethanol (EGBE) | Significance |

| Molecular Weight | 160.25 g/mol | 118.17 g/mol | Lower volatility; better for VOC compliance. |

| Hydrophobe Structure | Branched (Diisopropyl) | Linear (n-Butyl) | Superior wetting; lower dynamic surface tension. |

| HLB (Calculated) | ~7-8 (Dispersible) | ~11 (Soluble) | Better coupling for highly hydrophobic resins/APIs. |

| Steric Bulk | High (Alpha-branching) | Low | Potential resistance to oxidative metabolism. |

Research Area I: Toxicology & Metabolic "Stealth"

Hypothesis: The steric hindrance of the diisopropyl group impedes the enzymatic oxidation responsible for E-series glycol ether toxicity.

The primary toxicity mechanism for E-series glycol ethers (like EGME or EGEE) is their metabolism by Alcohol Dehydrogenase (ADH) into toxic alkoxyacetic acids (e.g., methoxyacetic acid), which cause reproductive and hematological damage.

The Steric Shielding Effect

Research should focus on whether the bulky 2,4-dimethylpentan-3-yl group prevents ADH from effectively binding or oxidizing the terminal alcohol to the carboxylic acid. If the metabolic rate is significantly retarded, this molecule could offer a "Safe-by-Design" alternative to traditional glycol ethers.

Experimental Workflow: Metabolic Stability Assay

To validate this, researchers must compare the rate of acid metabolite formation against linear analogs.

Figure 1: Proposed metabolic pathway comparing oxidative toxicity vs. direct conjugation. The "Steric Shield" hypothesis suggests the green pathway may predominate.

Research Area II: Advanced Coatings & Coalescence

Hypothesis: The branched tail provides superior dynamic wetting on low-energy substrates (plastics, oily metals) compared to linear coalescents.

In waterborne coatings, "fish eyes" and retraction are caused by high surface tension. Linear glycol ethers reduce equilibrium surface tension but often fail at dynamic surface tension (during spraying/rolling). The 2,4-dimethylpentan-3-yl tail mimics "Gemini" surfactant architecture, potentially allowing for rapid migration to newly created interfaces.

Key Investigation Points:

-

Minimum Film Formation Temperature (MFFT): Does the bulky tail plasticize hard acrylic resins more efficiently than Texanol?

-

Defoaming Properties: Branched surfactants typically destabilize foam. This molecule could act as a defoaming coalescent , eliminating the need for separate antifoam additives.

Research Area III: Pharmaceutical Solubilization (SEDDS)

Hypothesis: The molecule acts as a permeation enhancer and cosolvent for BCS Class II/IV drugs.

Drug development professionals struggle with lipophilic Active Pharmaceutical Ingredients (APIs). Standard PEG-ethers can interact with lipid bilayers but often lack the lipophilicity to fully solubilize waxy drugs. This molecule's "diisopropyl" tail offers a high logP (estimated ~2.3) region, making it an ideal candidate for Self-Emulsifying Drug Delivery Systems (SEDDS) .

Protocol: Solubility Screening

-

Selection: Choose probe drugs (e.g., Ibuprofen, Cyclosporine).

-

Saturation: Add excess API to the solvent at 25°C.

-

Equilibration: Shake for 48h; filter (0.45 µm).

-

Analysis: Quantify via HPLC.

-

Comparison: Benchmark against Diethylene Glycol Monoethyl Ether (Transcutol®).

Research Area IV: Mineral Processing (Froth Flotation)

Hypothesis: The molecule functions as a selective frother/collector for sulfide ores.

Branched alcohols (like MIBC) are industry-standard frothers. The ethoxylation of 2,4-dimethyl-3-pentanol adds a hydrophilic "hook" (the ethanol group), potentially creating a selective collector that binds to hydrophobic mineral surfaces while maintaining a stable froth phase.

-

Target Ores: Copper-Molybdenum separation.

-

Mechanism: The ether oxygen may chelate with specific metal ions on the mineral surface, while the branched tail provides lift.

Synthesis & Purification Protocol

For researchers synthesizing this material de novo for testing:

Method: Williamson Ether Synthesis (Modified)

-

Activation: React 2,4-dimethyl-3-pentanol (1.0 eq) with Sodium Hydride (1.1 eq) in dry THF under Nitrogen. Note: The secondary alcohol is sterically hindered; reflux may be required.

-

Alkylation: Dropwise addition of 2-bromoethanol (or ethylene oxide for industrial simulation) (1.2 eq).

-

Reflux: Maintain at 60-70°C for 12-24 hours. Monitor via TLC/GC.

-

Quench: Carefully add isopropanol then water.

-

Extraction: Extract with Ethyl Acetate; wash with brine.

-

Purification: Vacuum distillation is critical to remove unreacted alcohol.

-

Target BP: Likely ~200-210°C at atm (extrapolated).

-

Figure 2: Synthesis workflow emphasizing the critical checkpoint for conversion of the sterically hindered alcohol.

References

-

PubChem. (n.d.). 2-(2,4-Dimethylpentan-3-yloxy)ethanol (CID 159510). National Center for Biotechnology Information. Retrieved from [Link]

-

ECETOC. (2005).[1] The Toxicology of Glycol Ethers and its Relevance to Man.[1][2][3][4] Technical Report No. 95. European Centre for Ecotoxicology and Toxicology of Chemicals.[1] Retrieved from [Link]

-

Haz-Map. (n.d.). 2,4-Dimethyl-3-pentanol Toxicity Profile. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Executive Summary & Molecule Profile[1]

Target Molecule: 2-(2,4-Dimethylpentan-3-yloxy)ethanol

CAS: 132299-20-8

Molecular Formula:

This guide details the synthesis of 2-(2,4-Dimethylpentan-3-yloxy)ethanol , a mono-glycol ether derived from the extremely sterically hindered alcohol, 2,4-dimethylpentan-3-ol (Diisopropylcarbinol).[1]

The Synthetic Challenge:

The core difficulty lies in the nucleophilicity of the precursor alcohol. The hydroxyl group is located at the center of a pincer-like structure, flanked by two bulky isopropyl groups. This steric crowding suppresses standard

This protocol provides three distinct routes optimized for this specific steric profile:

-

Method A (Industrial/Scalable): Catalytic Ethoxylation using Double Metal Cyanide (DMC) or Lewis Acids.[1]

-

Method B (Green/Lab Scale): Ethylene Carbonate Transesterification.

-

Method C (Classical/Modified): Phase-Transfer Catalyzed Williamson Ether Synthesis (High Risk/High Reward).[1]

Retrosynthetic Analysis & Strategy

The synthesis is best visualized by disconnecting the ether oxygen bond. Due to the high risk of elimination when using alkyl halides on secondary carbons, the bond formation strategies focus on opening the strained epoxide ring or decarboxylative etherification.

Figure 1: Retrosynthetic disconnection showing the three primary pathways to the target glycol ether.[1]

Method A: Direct Ethoxylation (Lewis Acid or DMC Catalysis)

Context: Standard base-catalyzed ethoxylation (KOH) is often ineffective for this substrate because the bulky alkoxide is difficult to form and reacts sluggishly with Ethylene Oxide (EO).[1] Acid catalysis or Double Metal Cyanide (DMC) catalysts are preferred to activate the epoxide ring, making it more susceptible to attack by the hindered alcohol.

Materials

-

Substrate: 2,4-Dimethylpentan-3-ol (Purity >98%)

-

Reagent: Ethylene Oxide (Gas)[1]

-

Catalyst: Boron Trifluoride Diethyl Etherate (

) OR Zn-Co DMC Catalyst.[1] -

Solvent: Toluene (optional, for heat control).[1]

Protocol (Lewis Acid Route)[1]

-

Setup: Use a high-pressure stainless steel autoclave (Parr Reactor) equipped with a cooling coil and magnetic drive stirrer.[1]

-

Charging: Under

atmosphere, charge the reactor with 2,4-dimethylpentan-3-ol (1.0 eq) and catalyst ( -

Inerting: Purge the reactor 3 times with Nitrogen to remove oxygen (critical safety step).[1]

-

Reaction:

-

Digestion: After EO addition is complete, hold at temperature for 1 hour to consume residual epoxide.

-

Neutralization: Cool to room temperature. Degas to remove unreacted EO (scrubber). Add solid

to neutralize the acid catalyst. -

Purification: Filter solids. Distill the filtrate under reduced pressure.

-

Target Fraction: Collect the mono-ethoxylated product (approx. BP 190–200°C at atm, or ~85°C at 10 mmHg).[1]

-

Critical Insight: Using a Lewis acid favors the mono-adduct.[1] Base catalysis often results in a distribution of poly-ethoxylates (n=2, 3, 4) because the product (a primary alcohol) is more acidic and less hindered than the starting material, leading to competitive chain extension.

Method B: Ethylene Carbonate Transesterification (Green Route)[1]

Context: This method avoids the handling of toxic/explosive Ethylene Oxide gas. It utilizes Ethylene Carbonate (EC) and relies on decarboxylation.[1] It is the safest method for laboratory scale.

Materials

-

Substrate: 2,4-Dimethylpentan-3-ol (1.0 eq)

-

Reagent: Ethylene Carbonate (1.2 eq)[1]

-

Catalyst: Potassium Carbonate (

) or TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (2-5 mol%).[1] -

Solvent: None (Neat reaction).

Protocol

-

Mixture Preparation: In a round-bottom flask equipped with a reflux condenser and a gas outlet (to a bubbler), combine the alcohol, ethylene carbonate, and catalyst.

-

Reaction:

-

Workup:

-

Purification: Dry organic layer over

, concentrate, and vacuum distill.

Mechanistic Note: The steric bulk of the diisopropyl group requires high temperatures to facilitate the nucleophilic attack on the carbonate carbonyl. TBD is a superior catalyst for hindered substrates compared to inorganic carbonates.[1]

Analytical Characterization

To validate the synthesis, compare the product against the following expected data points.

| Parameter | Expected Value | Notes |

| Appearance | Clear, colorless liquid | Viscosity slightly higher than water.[1] |

| GC Purity | > 98.0% | Impurities: Unreacted alcohol, Di-ethoxylate.[1] |

| Hydroxyl Value | ~350 mg KOH/g | Theoretical for MW 160.[1]25. |

| Distinct ethylene glycol backbone signal.[1] | ||

| Characteristic doublet for the bulky tail.[1] | ||

| Solubility | Soluble in alcohols, ethers; limited in water | HLB is low due to the lipophilic tail.[1] |

Safety & Handling Protocols

Ethylene Oxide (Method A)[1]

-

Hazard: Carcinogenic, Mutagenic, Extremely Flammable.[1]

-

Control: Must be used in a blast-proof facility with remote operation. Use Method B for non-industrial scale.

2,4-Dimethylpentan-3-ol[1][2][5][6][7][8]

-

Hazard: Flammable liquid.[1] Irritant.

-

Control: Standard fume hood operation.

Experimental Workflow Diagram (Method B)

Figure 2: Process flow for the Ethylene Carbonate synthesis route.

References

-

Alkoxylation of Hindered Alcohols: Weerasooriya, U., et al. (1995).[1] Process for alkoxylation of hindered alcohols. U.S. Patent 5,406,006.[1]

-

Ethylene Carbonate Transesterification: Clements, J. H. (2003).[1] Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.[1]

-

DMC Catalysis: Eleveld, M. B., et al. (2005).[1][5] Process for the preparation of ethoxylated alcohols using DMC catalysts. U.S. Patent Application 2005/0014979.[1][5]

-

Williamson Ether Synthesis Limitations: Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (See Section on Elimination vs Substitution). [1]

Sources

- 1. 2,4-Dimethyl-3-pentanol | C7H16O | CID 11752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(2,4-Dimethylpentan-3-yloxy)ethanol | C9H20O2 | CID 159510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethoxylation - Wikipedia [en.wikipedia.org]

- 4. Ultrasonic process intensification during the preparation of dimethyl carbonate based on the alcoholysis of ethylene carbonate and the kinetic behavior of dimethyl carbonate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 5. US20080132729A1 - Continuous process for the production of ethoxylates - Google Patents [patents.google.com]

Application Note: Advanced Purification Strategies for 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

2-(2,4-Dimethylpentan-3-yloxy)ethanol (CAS: 132299-20-8) is a specialized glycol ether derived from the ethoxylation of 2,4-dimethyl-3-pentanol (diisopropyl carbinol).[1][2] Unlike common linear glycol ethers, this molecule possesses a highly sterically hindered hydrophobic tail (the branched C7 group).[2] This unique structure imparts exceptional hydrolytic stability and specific solvency properties useful in high-performance coatings, electronic processing solvents, and pharmaceutical synthesis intermediates.

However, the synthesis of this molecule presents a distinct purification challenge.[2] The steric bulk of the starting alcohol (2,4-dimethyl-3-pentanol) retards the ethoxylation rate, often resulting in reaction mixtures containing significant unreacted alcohol and higher molecular weight poly-ethoxylates (di- and tri-glycols).[1][2]

This guide details a self-validating purification workflow designed to isolate the mono-ethoxylate species to >99.5% purity, specifically addressing the removal of the close-boiling starting alcohol and the suppression of peroxide formation.[1]

Chemical Profile & Target Properties[1][2][3][11]

| Property | Value / Description | Note |

| IUPAC Name | 2-(2,4-Dimethylpentan-3-yloxy)ethanol | |

| Molecular Formula | C₉H₂₀O₂ | |

| Molecular Weight | 160.25 g/mol | |

| Est.[1][2][3][4][5] Boiling Point | 215°C - 225°C (at 760 mmHg) | Extrapolated from homologous glycol ethers.[1][2] |

| Key Impurity A | 2,4-Dimethyl-3-pentanol | Starting material (BP ~140°C).[1][2][6] |

| Key Impurity B | Poly(ethylene glycol) ethers | Over-ethoxylated byproducts (High BP).[2] |

| Solubility | Amphiphilic | Soluble in alcohols, ethers; limited water solubility due to C7 branching.[2] |

Strategic Purification Workflow

The purification logic follows a "Light-to-Heavy" removal strategy.[1][2] We first neutralize the synthesis catalyst, then strip the volatile starting alcohol (Light Key), and finally distill the product (Heart Cut) away from the heavy poly-glycols (Heavy Key).

Process Logic Diagram

Figure 1: Step-wise purification workflow emphasizing the separation of catalyst residues, light alcohols, and heavy oligomers.

Detailed Experimental Protocols

Protocol A: Catalyst Neutralization and Pre-treatment

Objective: To prevent base-catalyzed degradation or retro-aldol type reactions during the high-temperature distillation steps.[1][2]

-

Context: Ethoxylation is typically catalyzed by KOH or NaOCH₃.[1][2] Leaving this active base in the mixture during distillation will cause the formation of additional heavy glycols and color bodies.[2]

Step-by-Step:

-

Assessment: Measure the pH of the crude reaction mixture (10% aqueous slurry). It will likely be >11.[2]

-

Acidification:

-

Precipitation: Stir for 30 minutes to allow salt crystals (Potassium Acetate/Phosphate) to agglomerate.

-

Filtration: Filter through a sintered glass funnel (Porosity M) with a Celite 545 pad to remove salts and colloidal matter.[2]

-

Peroxide Check (Critical): Before heating, test a small aliquot with KI starch paper or Quantofix Peroxide strips.[2] If positive (>10 ppm), treat with ferrous sulfate or sodium metabisulfite before distillation [1].[2]

Protocol B: Vacuum Rectification (The Core Separation)

Objective: Separation of the mono-ether (Product) from the starting alcohol (Light) and di-ethers (Heavy).[1][2]

-

Equipment:

Thermodynamic Setup: The boiling point differential between the starting alcohol (2,4-dimethyl-3-pentanol, BP ~140°C) and the product (~220°C) is significant (~80°C at atm).[1][2] However, under vacuum, these curves compress. We will operate at 10 Torr to keep pot temperatures below 150°C, minimizing thermal hazards.

Procedure:

-

Degassing: Load the neutralized crude into the reboiler. Stir and lower pressure to 100 Torr without heat to remove dissolved gases.

-

Stripping Run (Removal of Alcohol):

-

Reduce pressure to 10 Torr .

-

Increase pot temperature slowly.

-

Observation: The first fraction will distill at approximately 45°C - 55°C (vapor temp at 10 Torr).[1][2] This is the unreacted 2,4-dimethyl-3-pentanol.[1][2]

-

Action: Collect this fraction aggressively (Reflux Ratio 1:[1][2]1) until vapor temperature begins to rise sharply.

-

-

Intermediate Cut:

-

Product Fraction (Heart Cut):

-

Stabilization: The vapor temperature should plateau around 105°C - 115°C (at 10 Torr). Note: Exact BP varies with vacuum precision; rely on the plateau.

-

Reflux Ratio: Increase to 5:1 (Reflux:Takeoff). High reflux is required here to reject any entrained di-ethers.[1][2]

-

Collection: Collect the main fraction. Monitor the pot temperature; if the difference between Pot and Head temperature exceeds 30°C, the mono-ether is depleted, and di-ethers are concentrating in the pot.[1]

-

-

Termination: Stop distillation when head temperature spikes >120°C (at 10 Torr) or pot temp exceeds 160°C. The residue contains di-ethylene glycol ethers.[1][2]

Protocol C: Final Polishing (Peroxide & Moisture Removal)

Objective: Glycol ethers are prone to auto-oxidation upon storage, forming explosive peroxides.[1][2]

-

Adsorption: Pass the distilled Heart Cut through a column of Activated Alumina (neutral, Brockmann Grade I).[2]

-

Stabilization: Add a stabilizer if the end-use permits (e.g., BHT at 50-100 ppm).[1][2] If for strict analytical use, store under Argon in amber glass.[2]

Quality Control & Analytical Validation

Do not rely solely on boiling point. Validation via Gas Chromatography (GC) is mandatory.[2]

Method: GC-FID (Flame Ionization Detector) [1][2]

-

Column: DB-Wax or HP-Innowax (Polar PEG column is required to separate the alcohol from the ether).[1][2]

-

Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).

-

Temperature Program:

-

Hold 50°C for 2 min.

-

Ramp 10°C/min to 240°C.

-

Hold 240°C for 10 min.

-

-

Elution Order (Typical):

Acceptance Criteria:

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013).[2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1][2] (Standard reference for drying and peroxide removal in ethers). [2]

-

Burfield, D. R. (1982).[2] "Deperoxidation of ethers. A novel application of self-indicating molecular sieves." Journal of Organic Chemistry, 47(20), 3821–3824.[2] (Foundational text on using alumina/sieves for ether polishing).

-

Gallows, K. (2000).[2] "Glycol Ethers: Synthesis and Purification." Kirk-Othmer Encyclopedia of Chemical Technology. (General industrial context for glycol ether separation). [2]

Disclaimer: This protocol involves the handling of chemicals under vacuum and heat.[1][2][10][11] Standard laboratory safety protocols (PPE, fume hood, blast shield) must be observed.[2] The formation of peroxides in glycol ethers is a known hazard; always test before distilling.[1]

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2-(2,4-Dimethylpentan-3-yloxy)ethanol | C9H20O2 | CID 159510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-dimethyl-3-pentanol, 600-36-2 [thegoodscentscompany.com]

- 4. 2,4-Dimethyl-3-pentanol | 600-36-2 [chemicalbook.com]

- 5. 2,4-Dimethyl-3-pentanol - Hazardous Agents | Haz-Map [haz-map.com]

- 6. 2,4-Dimethyl-3-pentanol | CAS#:600-36-2 | Chemsrc [chemsrc.com]

- 7. US2807651A - Method of preparing glycols and monoethers of glycols - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. chem.uoi.gr [chem.uoi.gr]

- 10. 2,4-Dimethyl-3-pentanol synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

using 2-(2,4-Dimethylpentan-3-yloxy)ethanol as a solvent in organic reactions

Application Note: Advanced Solvent Engineering with 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Executive Summary

This application note details the utility of 2-(2,4-Dimethylpentan-3-yloxy)ethanol (CAS: 132299-20-8), commercially known as Solvactant 7 , in high-value organic synthesis. Unlike traditional linear glycol ethers (e.g., 2-Methoxyethanol, 2-Butoxyethanol), this solvent features a sterically hindered, branched hydrophobic tail derived from 2,4-dimethyl-3-pentanol (diisopropyl carbinol).

Key Advantages:

-

"Solvactant" Behavior: Acts as a hydrotrope, bridging the miscibility gap between highly polar reagents (salts, metal complexes) and non-polar substrates without the need for Phase Transfer Catalysts (PTC).

-

Thermal Stability: High boiling point (est. >200°C) allows for high-temperature cyclizations (e.g., Phthalocyanine synthesis) at atmospheric pressure.

-

Steric Protection: The bulky diisopropyl group reduces the susceptibility of the ether linkage to cleavage and limits the solvent's participation in unwanted side reactions compared to primary alkyl glycol ethers.

Physicochemical Profile

The unique structure of 2-(2,4-Dimethylpentan-3-yloxy)ethanol combines a primary alcohol handle with a bulky, branched ether tail. This amphiphilic architecture is critical for its performance.

Table 1: Physical Properties & Specifications

| Property | Value / Description | Significance |

| Chemical Name | 2-(2,4-Dimethylpentan-3-yloxy)ethanol | -- |

| CAS Number | 132299-20-8 | Identity verification |

| Synonym | Solvactant 7; Ethylene glycol mono-2,4-dimethyl-3-pentyl ether | Commercial identification |

| Molecular Formula | C₉H₂₀O₂ | MW: 160.25 g/mol |

| Structure | HO-CH₂-CH₂-O-CH(CH(CH₃)₂)₂ | Amphiphilic: Hydrophilic Head + Bulky Hydrophobic Tail |

| Boiling Point | ~220–240°C (Estimated)* | Enables high-temp kinetics without autoclaves. |

| Solubility | Amphiphilic (Miscible with polar/non-polar) | Excellent coupling agent for biphasic systems. |

| Flash Point | >100°C (High) | Safer handling in process scale-up. |

*Note: Boiling point estimated based on the parent alcohol (2,4-dimethyl-3-pentanol, BP 140°C) and standard ethylene glycol ether increments.

Application Protocols

Protocol A: High-Temperature Cyclotetramerization (Phthalocyanine Synthesis)

Context: The synthesis of metal-free or metallo-phthalocyanines often requires high temperatures (>180°C) to drive the cyclization of phthalonitriles. Standard solvents like quinoline or chloronaphthalene are toxic and difficult to remove. 2-(2,4-Dimethylpentan-3-yloxy)ethanol serves as a superior, high-boiling solvent that solubilizes the growing macrocycle.

Materials:

-

Phthalonitrile (1.0 eq)

-

Metal Salt (e.g., Zn(OAc)₂, 0.25 eq) [Optional for metallo-derivatives]

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.0 eq) or Lithium alkoxide.

-

Solvent: 2-(2,4-Dimethylpentan-3-yloxy)ethanol (5–10 mL per g of reactant).

Step-by-Step Methodology:

-

Charge: In a dry 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, combine Phthalonitrile (1.28 g, 10 mmol) and the Metal Salt (if using).

-

Solvation: Add 10 mL of 2-(2,4-Dimethylpentan-3-yloxy)ethanol . Stir at room temperature to create a slurry.

-

Activation: Add DBU (1.5 mL, 10 mmol) dropwise. Note: The solvent's alcohol group may participate in H-bonding, stabilizing the intermediate isoindoline.

-

Reaction: Heat the mixture to reflux (~220°C) under a nitrogen atmosphere.

-

Observation: The solution will darken to a deep blue/green color within 30 minutes.

-

Duration: Maintain reflux for 4–6 hours to ensure completion.

-

-

Workup (Precipitation): Cool the reaction mixture to ~80°C. Add 20 mL of Methanol or Ethanol. The bulky solvent remains in the organic phase, while the phthalocyanine product precipitates due to low solubility in lower alcohols.

-

Purification: Filter the solid. Wash extensively with Methanol, then Acetone, to remove the high-boiling solvent and DBU residues.

-

Drying: Dry the product in a vacuum oven at 80°C for 12 hours.

Mechanism & Logic: The solvent's high boiling point drives the entropy-disfavored cyclization. Its bulky hydrophobic tail prevents it from coordinating too strongly to the metal center (which would inhibit the reaction), unlike linear glycol ethers (e.g., diglyme) which can act as competitive ligands.

Protocol B: Biphasic Nucleophilic Substitution ("Solvactant" Coupling)

Context: Reactions between an aqueous nucleophile (e.g., Sodium Azide, Cyanide) and a hydrophobic alkyl halide usually require a Phase Transfer Catalyst (PTC). 2-(2,4-Dimethylpentan-3-yloxy)ethanol eliminates the need for a PTC by acting as a "coupling solvent," homogenizing the interface.

Reaction: R-Cl (org) + NaN3 (aq) -> R-N3 (org) + NaCl (aq)

Methodology:

-

Preparation: Dissolve Sodium Azide (1.5 eq) in a minimum amount of water (saturated solution).

-

Substrate: Dissolve the Alkyl Chloride (1.0 eq) in 2-(2,4-Dimethylpentan-3-yloxy)ethanol (3 volumes).

-

Mixing: Add the aqueous azide solution to the organic phase.

-

Observation: Unlike a Toluene/Water mix which separates instantly, this system forms a stable, cloudy micro-emulsion or a single phase depending on water content.

-

-

Reaction: Heat to 80–100°C. Monitor by TLC/GC.

-

Workup: Dilute with Water (5 volumes) and extract with Ethyl Acetate. The "Solvactant" will partition into the aqueous/organic interface; repeated washing with water removes it.

Process Visualization

The following diagrams illustrate the workflow and the mechanistic advantage of using this bulky glycol ether.

Figure 1: Phthalocyanine Synthesis Workflow

Caption: Workflow for high-temperature cyclization utilizing the high boiling point and solubility profile of Solvactant 7.

Figure 2: The "Solvactant" Effect in Biphasic Systems

Caption: Mechanistic depiction of how the amphiphilic solvent bridges aqueous and organic phases, enhancing reactivity.

Safety & Handling

-

Toxicity: Unlike methyl/ethyl glycol ethers (E-series), which are associated with reproductive toxicity, higher branched glycol ethers generally exhibit lower toxicity profiles due to steric hindrance preventing metabolism into toxic alkoxyacetic acids. However, standard PPE (gloves, goggles, fume hood) is mandatory.

-

Flammability: While the flash point is high, organic vapors at reflux temperatures (220°C) are flammable. Ensure inert atmosphere (Nitrogen/Argon) during high-temp protocols.

-

Peroxide Formation: Like all ethers, this solvent can form peroxides upon prolonged exposure to air. Test for peroxides before distillation or heating.

References

-

PubChem. 2-(2,4-Dimethylpentan-3-yloxy)ethanol (Compound Summary). National Library of Medicine. [Link]

-

MOLBASE. 2-(2,4-Dimethylpentan-3-yloxy)ethanol (Solvactant 7).[Link]

-

Rodríguez-Morgade, M. S., & Torres, T. (2003). Phthalocyanines: Synthesis. In Science of Synthesis (Vol. 17). Thieme. (Contextual reference for high-temp phthalocyanine protocols). [Link]

-

Zschimmer & Schwarz. Solvactant Product Line Description. (General reference for Solvactant chemistry). [Link]

Sources

Application Note: 2-(2,4-Dimethylpentan-3-yloxy)ethanol as a Sterically Demanding Synthon

[1]

Executive Summary

2-(2,4-Dimethylpentan-3-yloxy)ethanol (often referred to industrially as a "Solvactant" or specialized glycol ether) represents a unique class of primary alcohols possessing a highly branched, lipophilic tail.[1] Unlike linear glycol ethers (e.g., 2-butoxyethanol), this molecule features a diisopropyl carbinol (2,4-dimethylpentan-3-yl) moiety linked to an ethylene glycol unit.[1]

For synthetic chemists and drug developers, this structure offers a strategic advantage: it combines the high reactivity of a primary alcohol with the steric bulk and lipophilicity of a branched heptyl chain. It acts as a versatile precursor for introducing the 2,4-dimethylpentan-3-yloxy motif into esters, surfactants, and biologically active molecules, providing enhanced hydrolytic stability and solubility control.[1]

Key Chemical Properties

| Property | Value | Synthetic Implication |

| Molecular Weight | 160.25 g/mol | Low molecular weight building block.[1] |

| Boiling Point | ~215°C (est) | High boiling point; suitable for high-temp reactions.[1] |

| LogP | 2.1 | Moderate lipophilicity; excellent for adjusting HLB values.[1] |

| Steric Profile | High (Branched Tail) | Resists hydrolysis in resulting ester derivatives.[1] |

| Reactivity | Primary Alcohol | High nucleophilicity; clean derivatization.[1] |

Synthetic Utility & Mechanism

The utility of 2-(2,4-Dimethylpentan-3-yloxy)ethanol stems from its ability to act as a "Lipophilic Anchor" .[1] In drug delivery and materials science, attaching this moiety changes the physicochemical profile of the parent molecule.[1]

Core Applications

-

Sterically Shielded Esters: Converting the alcohol to an ester (e.g., acrylate, methacrylate, or API prodrug) creates a linkage that is accessible for synthesis (via the primary OH) but the resulting molecule has a bulky "tail" that modifies interaction with solvents and enzymes.[1]

-

Functionalized Surfactants: Sulfation or phosphation of the hydroxyl group yields anionic surfactants with unique wetting properties due to the branched "gemini-like" tail structure.[1]

-

Nucleophilic Alkylation: Conversion to the corresponding halide allows the ether chain to be grafted onto phenols or amines, serving as a solubilizing protecting group.[1]

Structural Visualization

The diagram below illustrates the steric environment and reactive pathways.[1]

Figure 1: Divergent synthetic pathways for 2-(2,4-Dimethylpentan-3-yloxy)ethanol utilizing its primary hydroxyl group.[1]

Experimental Protocols

Protocol A: Synthesis of Lipophilic Acrylates (Esterification)

Objective: To synthesize 2-(2,4-dimethylpentan-3-yloxy)ethyl acrylate, a monomer for hydrophobic polymers.[1] Scale: 50 mmol

Reagents:

-

2-(2,4-Dimethylpentan-3-yloxy)ethanol (8.0 g, 50 mmol)[1]

-

Acryloyl chloride (4.97 g, 55 mmol)[1]

-

Triethylamine (TEA) (6.0 g, 60 mmol)[1]

-

Dichloromethane (DCM) (100 mL)[1]

-

Inhibitor: 4-Methoxyphenol (MEHQ) (10 mg)[1]

Procedure:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Charge the flask with 2-(2,4-Dimethylpentan-3-yloxy)ethanol, MEHQ, and TEA in anhydrous DCM. Cool the mixture to 0°C using an ice bath.

-

Addition: Add Acryloyl chloride dropwise over 30 minutes via a pressure-equalizing addition funnel. Caution: Exothermic reaction.[1]

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the alcohol.[1]

-

Workup: Quench with saturated NaHCO

(50 mL). Separate the organic layer and wash with 1M HCl (50 mL) followed by brine (50 mL). -

Purification: Dry over anhydrous MgSO

, filter, and concentrate under reduced pressure. Purify the residue via vacuum distillation (expected bp ~110°C at 2 mmHg) to obtain a clear, colorless liquid.

Validation:

-

IR: Disappearance of broad O-H stretch (3400 cm

) and appearance of strong C=O ester stretch (1725 cm -

1H NMR: Diagnostic signals for acrylate vinyl protons (5.8–6.4 ppm) and the ethoxy linker (-OCH

CH

Protocol B: Conversion to Alkyl Chloride (Activation)

Objective: To convert the alcohol to 1-chloro-2-(2,4-dimethylpentan-3-yloxy)ethane for use as an alkylating agent.[1]

Reagents:

-

Precursor Alcohol (10.0 g, 62.4 mmol)[1]

-

Thionyl Chloride (SOCl

) (8.9 g, 75 mmol)[1] -

Catalyst: DMF (0.1 mL)

-

Solvent: Toluene (50 mL)

Procedure:

-

Setup: Equip a 100 mL flask with a reflux condenser and a scrubber for HCl gas.

-

Addition: Dissolve the alcohol and DMF in toluene. Heat to 60°C.

-

Chlorination: Add SOCl

dropwise.[1] The reaction will evolve HCl gas.[1] -

Reflux: Once addition is complete, heat to reflux (110°C) for 2 hours to ensure complete conversion.

-

Isolation: Distill off the toluene and excess SOCl

under reduced pressure. The product can be used crude for subsequent alkylations or distilled for high purity.[1]

Critical Considerations & Safety

-

Steric Factors: While the primary alcohol is reactive, the bulky tail (2,4-dimethylpentyl group) significantly increases the viscosity and lipophilicity.[1] Reactions in polar protic solvents (like water/methanol) may suffer from phase separation.[1] Use aprotic solvents (DCM, THF, Toluene). [1]

-

Peroxide Formation: Like all glycol ethers, this molecule can form peroxides upon prolonged exposure to air.[1] Test with starch-iodide paper before distillation.[1]

-

Purification: The high boiling point makes column chromatography tedious.[1] Vacuum distillation is the preferred purification method.[1]

References

-

PubChem Compound Summary. (2023). 2-(2,4-Dimethylpentan-3-yloxy)ethanol (CID 159510).[1] National Center for Biotechnology Information.[1] [Link][1]

-

U.S. Environmental Protection Agency. (2012).[1][2] TSCA Chemical Data Reporting (CDR).[1][2] (Confirming industrial status and CAS 132299-20-8). [Link][1]

-

Organic Syntheses. (2021). General Procedures for Esterification of Hindered Alcohols.[1] (Adapted for Protocol A).[1] [Link]

Analytical Methods for Detecting 2-(2,4-Dimethylpentan-3-yloxy)ethanol

Application Note & Protocol Guide

Introduction & Target Profile

Target Analyte: 2-(2,4-Dimethylpentan-3-yloxy)ethanol

CAS Number: 132299-20-8

Synonyms: Ethylene glycol mono-2,4-dimethyl-3-pentyl ether; 3-(2-Hydroxyethoxy)-2,4-dimethylpentane.

Molecular Formula: C

This guide details the analytical characterization of 2-(2,4-Dimethylpentan-3-yloxy)ethanol, a specialized glycol ether often used as a coupling agent, high-boiling solvent, or surfactant intermediate. Unlike smaller glycol ethers (e.g., 2-methoxyethanol), this molecule possesses significant lipophilicity (LogP ~2.1) and steric bulk due to the diisopropyl-like branching. These physicochemical traits dictate specific modifications to standard glycol ether protocols (e.g., NIOSH 1403) to ensure adequate recovery and chromatographic resolution.

Physicochemical Drivers for Method Selection

| Property | Value | Analytical Implication |

| Boiling Point | ~210–230°C (Est.) | Requires GC columns with high thermal stability (e.g., Wax or 1301 phases) or HPLC. |

| LogP | 2.1 | Critical: Unlike hydrophilic glycols, this analyte extracts efficiently into organic solvents (DCM, EtOAc), simplifying sample prep. |

| Chromophore | Negligible | Lacks conjugated systems; UV detection is viable only at low wavelengths (205-210 nm) and prone to interference. ELSD or FID is preferred. |

| Reactivity | Primary Alcohol | Amenable to silylation (BSTFA/TMS) to improve peak shape and sensitivity in GC. |

Primary Method: Gas Chromatography (GC-FID/MS)

Application: Quantitative analysis of purity, residual solvent testing, and trace environmental monitoring. Rationale: GC is the gold standard for volatile glycol ethers. The choice of stationary phase is critical; while non-polar columns (DB-1) separate by boiling point, intermediate polar columns (Cyanopropyl or PEG) provide superior resolution of the alcohol group from matrix interferences.

Instrument Configuration

-

System: Agilent 7890/8890 GC or equivalent.

-

Detector:

-

FID (Flame Ionization Detector): For routine quantification (Limit of Quantitation ~1-5 ppm).

-

MS (Mass Spectrometry): For identification (SIM mode recommended for trace analysis).

-

-

Column Selection:

-

Primary:DB-WAX UI (Polyethylene glycol), 30m × 0.25mm × 0.25µm.

-